(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-Azabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically starts from commercially available trans-4-hydroxy-L-proline. The process involves several steps, including N-tosylation, reduction, and cyclization. The key steps are as follows:
N-Tosylation: Trans-4-hydroxy-L-proline is N-tosylated to protect the amino group.
Reduction: The N-tosylated compound is reduced to (2S,4S)-4-hydroxyprolinol.
Cyclization: The hydroxy groups are tosylated, and the compound is reacted with methylamine under pressure to form the bicyclic structure.
Deprotection: The N-tosyl group is removed using hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient reagents and conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a scaffold in drug design and development.
Industry: Utilized in the synthesis of various bioactive compounds and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound but lacks the nitrogen atom.
2,5-Diazabicyclo[2.2.1]heptane: Contains two nitrogen atoms and is used in similar applications.
Uniqueness
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This makes it particularly useful in asymmetric synthesis and as a chiral scaffold in drug design.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S,4S)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
OPIOLEMLJOEWGM-WDSKDSINSA-N |
Isomeric SMILES |
C1CN2C[C@@H]1C[C@H]2C(=O)O |
Canonical SMILES |
C1CN2CC1CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.